BENGHE Foundational & Exploratory

Check Availability & Pricing

Tebipenem: A Novel Oral Carbapenem for
Combating Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tebipenem

Cat. No.: B1682724

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem is a broad-spectrum carbapenem antibiotic, unique in its class for being orally
bioavailable.[1][2][3] It is administered as a prodrug, tebipenem pivoxil hydrobromide (TBPM-
P1-HBr), which is rapidly converted to its active moiety, tebipenem, in the body.[4][5][6]
Developed to address the growing threat of antibiotic resistance, tebipenem shows potent
activity against a wide range of Gram-negative and Gram-positive bacteria, including strains
that produce extended-spectrum B-lactamases (ESBLS).[7][8][9] This guide provides a
comprehensive technical overview of tebipenem, summarizing its mechanism of action, in-vitro
activity, pharmacokinetic/pharmacodynamic profile, and pivotal clinical trial data.

Chemical Properties

Tebipenem pivoxil is the pivaloyloxymethyl ester prodrug of tebipenem.[6] This formulation
enhances oral absorption and bioavailability.[3][10] After oral administration, the ester bond is
cleaved by esterases in the intestinal mucosa, releasing the active tebipenem into circulation.

[4](8]
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Property Value

Drug Name Tebipenem Pivoxil Hydrobromide
Active Moiety Tebipenem

Drug Class Carbapenem

Molecular Formula C22H31N306S2[11]

Molecular Weight 497.6 g/mol [6][11]
Administration Route Oral[1][2]

Mechanism of Action

Like other B-lactam antibiotics, tebipenem's primary mechanism of action is the inhibition of
bacterial cell wall synthesis.[1][2][4] This is achieved through the covalent binding to and
inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the
final steps of peptidoglycan synthesis.[2][4][12] The disruption of the cell wall's structural
integrity leads to cell lysis and bacterial death.[2][4]

Tebipenem demonstrates potent binding to multiple PBPs in both Gram-negative and Gram-
positive bacteria.[12][13] In Enterobacteriaceae, it primarily targets PBP 2.[13] A key advantage
of tebipenem, characteristic of carbapenems, is its stability against hydrolysis by many [3-
lactamase enzymes, including ESBLs and AmpC [3-lactamases, which are common resistance

mechanisms in Gram-negative bacteria.[4][7]
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Mechanism of action of Tebipenem.

In-Vitro Activity

Tebipenem demonstrates potent in-vitro activity against a broad spectrum of pathogens,
particularly Enterobacterales, which are common causes of urinary tract infections. Its activity is
comparable to other carbapenems like meropenem and ertapenem and is largely unaffected by
the presence of ESBLs.[7][9][14] However, like other carbapenems, it is less active against
isolates that produce carbapenemase enzymes.[14]

Table 1: In-Vitro Activity of Tebipenem and Comparators against Enterobacterales from UTIs

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1682724?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6658774/
https://journals.asm.org/doi/10.1128/aac.02240-19
https://journals.asm.org/doi/10.1128/aac.02618-18
https://journals.asm.org/doi/10.1128/aac.02618-18
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Organism Antibiotic MICso (pg/mL) MICgo (pg/mL)
All Enterobacterales  Tebipenem <0.03 0.06[15]
(n=3,576) Meropenem <0.03 0.06[15]
Ertapenem <0.015 0.03[15]
Escherichia coli Tebipenem <0.015 0.03[14]
Meropenem <0.015 0.03[14]
Imipenem 0.12 0.25[14]
Klebsiella. Tebipenem 0.03 0.06[14]
pneumoniae
Meropenem 0.03 0.06[14]
Imipenem 0.12 0.25
Proteus mirabilis Tebipenem 0.06 0.12[14]
Meropenem 0.06 0.12[14]

| | Imipenem | 0.25| 0.5 |

Table 2: In-Vitro Activity of Tebipenem against Biothreat Pathogens

Organism MIC Range (pg/mL)  MICso (ug/mL) MICogo (pg/mL)
Bacillus anthracis 0.001 - 0.008 0.004 0.004[3]
Yersinia pestis <0.0005 - 0.03 0.008 0.015[8]
Burkholderia mallei 0.25-1 0.5 1[8]
Burkholderia
_ 1-4 2 2[8]
pseudomallei
| Francisella tularensis | N/A| 16 | >64[8] |
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Pharmacokinetics and Pharmacodynamics

Tebipenem pivoxil HBr is designed for oral administration and is rapidly absorbed and
converted to active tebipenem.[4][5]

Table 3: Pharmacokinetic Parameters of Tebipenem in Healthy Adults (Multiple Doses)

Parameter 300 mg (every 8h) 600 mg (every 8h)
Time to Cmax (Tmax) ~1.5 h[5] ~1.5 h[5]
Half-life (t1/2) <1 h[5] <1 h[5]

| Accumulation Ratio (Day 14 vs Day 1) | 1.01[5] | 0.87[5] |

The pharmacodynamic (PD) activity of tebipenem is time-dependent and best described by the
free drug area under the concentration-time curve to MIC ratio (FAUC/MIC).[7][16] Studies in
neutropenic murine thigh infection models have established the magnitude of exposure
required for efficacy.

Table 4. Pharmacodynamic Targets for Tebipenem

PD Target Value Model System

Stasis (Median

23 Murine Thigh Infection[16]
fAUCo-24/MIC)

| Resistance Suppression (fAUCo-24/MIC) | 34.58 - 51.87 | Hollow-Fiber Infection[16] |

Preclinical Efficacy Models

The efficacy of tebipenem has been evaluated in various animal models of infection, which are
critical for establishing dose-response relationships and predicting clinical success.

Key Models Used:

e Neutropenic Murine Thigh Infection Model: This is a standard model used to determine the
primary PK/PD driver of efficacy and the magnitude of exposure needed for a bacteriostatic
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or bactericidal effect against specific pathogens.[7][16]

e Murine Ascending UTI Model: This model mimics human urinary tract infections by
introducing bacteria directly into the bladder, allowing for the evaluation of an antibiotic's
ability to reduce bacterial burden in the kidneys and bladder.[9][17]

o Hollow-Fiber Infection Model (HFIM): An in-vitro system that simulates human
pharmacokinetic profiles, allowing for the study of drug exposure over time on bacterial
killing and the emergence of resistance.[7][18][19]

e Murine Pneumonia/Lung Infection Model: Used to assess efficacy in treating respiratory tract
infections.[8][9]

Model Setup Treatment & Dosing

Select Animal Model Prepare Pathogen Induce Infection Administer Tebipenem Collect Plasma Samples
(e.g., Neutropenic Mice) Inoculum (e.g., Thigh, Kidney) (Dose-Ranging) (Pharmacokinetics)

Efficacy Analysis
Determine Bacterial Burden Correlate PK with Establish Efficacy
(CFU Counts) Bacterial Kill (PD) Target (e.g., FAUC/MIC)

Click to download full resolution via product page

Workflow of a preclinical murine infection model.

Clinical Efficacy in Complicated Urinary Tract
Infections (cUTI)

Tebipenem HBr has been evaluated in large-scale, pivotal Phase 3 clinical trials for the
treatment of cUTI, including acute pyelonephritis (AP). These studies were designed to
demonstrate the non-inferiority of oral tebipenem compared to standard-of-care intravenous
carbapenems.

Table 5: Summary of Pivotal Phase 3 Clinical Trials for Tebipenem HBr in cUTI/AP
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Trial Name ADAPT-PO[20][21] PIVOT-PO[22][23][24]
Stopped early for
Status Completed . A o
efficacy[22][23]
Randomized, Double-Blind,
Design Randomized, Double-Blind

Double-Dummy

Patient Population

Hospitalized adults with cUTI
or AP

Hospitalized adults with cUTI
or AP

Test Arm

Tebipenem HBr 600 mg PO
g8h

Tebipenem HBr 600 mg PO
g6h[22][24]

Comparator Arm

Ertapenem 1 g IV g24h

Imipenem-Cilastatin 500 mg IV
g6h[22][24]

Treatment Duration

7-10 days (up to 14 for

bacteremia)[21]

7-10 days[22][23]

Primary Endpoint

Overall Response (Clinical
Cure + Microbiological
Eradication) at Test-of-Cure
(TOQ)[21]

Overall Response (Clinical
Cure + Microbiological
Eradication) at TOC[22][23]

Primary Outcome

Tebipenem HBr: 58.8%
(264/449) Ertapenem: 61.6%
(258/419) Result: Non-
inferiority met[21]

Tebipenem HBr: 58.5%
(261/446) Imipenem-Cilastatin:
60.2% (291/483) Result: Non-
inferiority met[24]

| Key Safety | Similar adverse event rates (25.7% vs 25.6%); most common were mild diarrhea

and headache.[21] | No new safety concerns identified; most common were diarrhea and

headache.[22][23] |
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Workflow of a Phase 3 cUTI clinical trial.
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Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

The in-vitro activity of tebipenem is determined using the broth microdilution method as
standardized by the Clinical and Laboratory Standards Institute (CLSI) document M0O7-A9.[17]
[19]

Preparation of Antibiotic: A stock solution of tebipenem dry powder is prepared by dissolving
it in deionized water. This stock is used to create serial two-fold dilutions in cation-adjusted
Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[25]

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates for 18-24
hours. A direct colony suspension is prepared in a sterile saline solution to match the
turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to
achieve a final bacterial concentration of approximately 5 x 10> colony-forming units
(CFU)/mL in each well.[25]

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
[25]

Reading Results: The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits visible bacterial growth. Quality control is performed concurrently using
reference strains such as E. coli ATCC 25922.[25]

Neutropenic Murine Acute Pyelonephritis (AP) Model

This in-vivo model is used to characterize the PK/PD relationships of tebipenem in a kidney
infection setting.[26]

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of
cyclophosphamide prior to infection. This minimizes the host immune response, allowing for
a clearer assessment of the antibiotic's direct effect.[7]

Infection: Mice are anesthetized, and a specific inoculum (e.g., 10* CFU/kidney) of a
uropathogenic E. coli strain is administered via intra-renal injection.[26]
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» Pharmacokinetics: A satellite group of infected mice is used for PK analysis. Following oral

administration of tebipenem HBr at various doses, plasma samples are collected at multiple
time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) to determine drug concentrations using
LC/MS/MS.[26]

Treatment and Efficacy: Two hours post-infection, treatment is initiated. Total daily doses of
tebipenem HBr are fractionated into regimens (e.g., every 8 hours) and administered for a
set duration.[26]

Endpoint Assessment: At the end of the treatment period, mice are euthanized, kidneys are
harvested, homogenized, and plated to determine the bacterial burden (logio CFU/kidney).
The change in bacterial count from the start of therapy is used to assess efficacy.

PIVOT-PO Phase 3 Clinical Trial Design

The PIVOT-PO study (NCT06059846) is a global, randomized, double-blind, pivotal trial.[22]
[23]

o Participants: Hospitalized adult patients (=18 years) with a diagnosis of complicated UTI or
acute pyelonephritis are enrolled.[22][27]

Randomization and Blinding: Patients are randomized in a 1:1 ratio. Randomization is
stratified by age, baseline diagnosis (cUTI or AP), and the presence of urinary tract
instrumentation.[22][28] To maintain the blind, patients in the tebipenem arm receive oral
tebipenem and an intravenous placebo, while patients in the comparator arm receive
intravenous imipeneme-cilastatin and an oral placebo.[22]

¢ Intervention:

o Experimental Arm: Tebipenem pivoxil HBr 600 mg administered orally every six hours.[22]
[23]

o Control Arm: Imipenem-cilastatin 500 mg administered intravenously every six hours.[22]
[23]

o Duration: Total treatment duration is 7 to 10 days.[22][23]
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» Primary Endpoint: The primary efficacy endpoint is the overall response at the Test-of-Cure
(TOC) visit. Overall response is a composite of clinical cure (resolution of symptoms) and
microbiological eradication (reduction of bacteria in urine to <103 CFU/mL).[22][23]

 Statistical Analysis: The primary analysis assesses the non-inferiority of oral tebipenem HBr
compared to IV imipenem-cilastatin based on the overall response rate in the primary
analysis population.[22]

Conclusion

Tebipenem represents a significant advancement in antibiotic therapy, offering a potent, broad-
spectrum, oral carbapenem for infections caused by multidrug-resistant Gram-negative
bacteria.[9][17] Its robust in-vitro activity, well-characterized pharmacodynamics, and proven
non-inferiority to standard-of-care intravenous carbapenems in pivotal Phase 3 trials for
complicated urinary tract infections position it as a valuable tool for transitioning patients from
inpatient 1V to outpatient oral therapy, potentially reducing hospital stays and healthcare costs.
[21][24] Further research and regulatory review will ultimately define its role in clinical practice.

Need Custom Synthesis?
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antibiotic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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